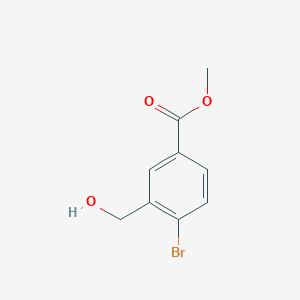

Methyl 4-bromo-3-(hydroxymethyl)benzoate

Description

Significance of Methyl 4-bromo-3-(hydroxymethyl)benzoate as a Synthetic Synthon

This compound (CAS Number: 254746-40-2) is a prime example of a multifunctional synthetic synthon. A synthon is a conceptual fragment of a molecule used in retrosynthetic analysis to devise a synthetic route. This particular compound offers three distinct points of reactivity: the aromatic ring, the bromine substituent, and the hydroxymethyl group.

The bromine atom at the 4-position is particularly significant. It serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents at this position. The hydroxymethyl group (-CH₂OH) can be easily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups, providing another avenue for molecular elaboration. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations.

The strategic placement of these groups on the benzoate (B1203000) scaffold allows for sequential and regioselective reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrO₃ uni.lu |

| Molecular Weight | 245.07 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 254746-40-2 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | YOIIBAQYFWZDPX-UHFFFAOYSA-N sigmaaldrich.com |

Overview of Substituted Benzoate Ester Chemistry in Fine Chemical Synthesis

Substituted benzoate esters are a cornerstone of fine chemical synthesis. mdpi.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biopharmaceuticals, and agrochemicals. Benzoate esters, in general, are prepared by the reaction of benzoic acids with alcohols, a process known as esterification, often catalyzed by a strong acid. youtube.com

The substituents on the benzene (B151609) ring dictate the chemical properties and synthetic utility of the benzoate ester. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The position of these substituents is crucial for directing further reactions. For instance, the chemistry of substituted benzoate esters has been leveraged to create photochemically active compounds and complex heterocyclic systems like 2,6-diaryl-4H-pyran-4-ones. researchgate.net The ester group itself can be readily transformed, making these compounds versatile intermediates. organic-chemistry.org This versatility allows for the synthesis of a vast array of complex molecules from relatively simple starting materials.

Historical Development of Brominated Aromatic Scaffolds in Chemical Research

The history of brominated aromatic scaffolds is intrinsically linked to the discovery of bromine itself in 1825 by Antoine Jérôme Balard. researchgate.net This discovery provided early evidence for the grouping of elements into families with similar properties. bgu.ac.il Initially, the commercial use of bromine and its derivatives was limited, but it expanded significantly with the rise of the automobile industry, where it was used as a gasoline additive. researchgate.netbgu.ac.il

In organic chemistry, the introduction of a bromine atom onto an aromatic ring proved to be a transformative step. The carbon-bromine bond is reactive enough to be displaced by nucleophiles or to participate in the formation of organometallic reagents like Grignard reagents. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century dramatically elevated the importance of brominated aromatic compounds. These reactions provided a highly efficient and selective means of forming new bonds, making previously difficult-to-synthesize molecules accessible.

Over time, the application of brominated compounds has shifted from bulk chemicals to high-value applications in flame retardants, sanitation, and, most significantly, as key building blocks in medicinal chemistry. bgu.ac.il The ability to use a brominated scaffold as a platform for introducing molecular complexity has made it an indispensable tool in drug discovery and development. researchgate.net Recent research has even identified bromine as an essential trace element for the assembly of collagen IV scaffolds in tissue development, highlighting its fundamental biological importance. nih.gov

Properties

IUPAC Name |

methyl 4-bromo-3-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIIBAQYFWZDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254746-40-2 | |

| Record name | methyl 4-bromo-3-(hydroxymethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4 Bromo 3 Hydroxymethyl Benzoate

Strategic Retrosynthetic Analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. youtube.com The analysis of this compound reveals several logical synthetic pathways. The order in which functional groups are introduced or modified is critical, primarily due to their directing effects in electrophilic aromatic substitution reactions. pressbooks.publibretexts.org

A primary disconnection involves the hydroxymethyl group, which can be traced back to more stable and common functional groups through a process known as functional group interconversion (FGI).

FGI Route 1: via Aldehyde Reduction. The primary alcohol of the hydroxymethyl group can be retrosynthetically disconnected to an aldehyde. This leads to Methyl 4-bromo-3-formylbenzoate as a key intermediate. This is a highly viable route as the selective reduction of an aldehyde in the presence of an ester is a well-established transformation.

FGI Route 2: via Benzylic Halide Substitution. The hydroxymethyl group can also be envisioned as the product of a nucleophilic substitution. Disconnecting the C-O bond leads to a benzylic halide, specifically Methyl 4-bromo-3-(bromomethyl)benzoate . This intermediate, in turn, can be derived from Methyl 4-bromo-3-methylbenzoate via radical bromination of the methyl group.

Direct C-C Bond Formation Route. A more advanced disconnection involves the formation of the carbon-carbon bond of the hydroxymethyl group itself. This approach would start from a simpler aryl halide, such as methyl 4-bromobenzoate (B14158574), and introduce the C1 hydroxymethyl unit via organometallic chemistry or transition-metal-catalyzed cross-coupling reactions.

These retrosynthetic pathways highlight several key precursors and form the basis for the synthetic strategies discussed in the following sections.

Precursor Synthesis and Functional Group Interconversions

Based on the retrosynthetic analysis, several practical methods have been developed for the synthesis of this compound. These methods focus on the efficient conversion of carefully chosen precursors.

One of the most direct and high-yielding methods for preparing the target compound is the chemoselective reduction of its corresponding aldehyde, Methyl 4-bromo-3-formylbenzoate. The key challenge in this step is to reduce the aldehyde group to a primary alcohol without affecting the methyl ester functionality.

Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. masterorganicchemistry.comcdnsciencepub.com The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature or below. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. libretexts.org A subsequent workup with water or a dilute acid protonates the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.comlibretexts.org

The general reaction is as follows: Methyl 4-bromo-3-formylbenzoate + NaBH₄ → this compound

| Reducing Agent | Selectivity (Aldehyde vs. Ester) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Excellent | Methanol/Ethanol, 0°C to RT | Easy to handle, inexpensive, high selectivity ugm.ac.id | Less reactive than other hydrides |

| Lithium Aluminum Hydride (LiAlH₄) | Poor | Anhydrous Ether/THF, 0°C | Highly reactive, reduces most carbonyls | Reduces esters and other groups; requires strict anhydrous conditions |

| Diisobutylaluminium Hydride (DIBAL-H) | Good (at low temp) | Toluene (B28343)/Hexane, -78°C | Can reduce esters to aldehydes or alcohols depending on stoichiometry | Requires low temperatures for selectivity |

This approach constructs the hydroxymethyl group directly onto the aromatic ring. A common strategy involves a halogen-metal exchange, typically by reacting an aryl halide with a strong organometallic base like n-butyllithium, followed by quenching the resulting aryllithium species with an electrophile such as formaldehyde (B43269). acs.org However, the presence of the ester group in the substrate complicates this route, as organolithium reagents would readily attack the ester carbonyl.

To circumvent this issue, modern palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives. acs.org These methods allow for the direct hydroxymethylation of aryl halides under milder conditions that tolerate a wider range of functional groups. acs.org For instance, aryl bromides can be coupled with hydroxymethyl-equivalents like (tributylstannyl)methanol (B110806) or potassium acetoxymethyltrifluoroborate in the presence of a palladium catalyst. acs.orgoup.com While these methods offer a direct route, they often require specialized reagents and catalyst systems. thieme-connect.com

This synthetic route utilizes Methyl 4-bromo-3-(bromomethyl)benzoate as the immediate precursor. The target alcohol is formed via a nucleophilic substitution reaction where the benzylic bromide is displaced by a hydroxyl group.

Hydrolysis , the reaction with water, is a common method to achieve this transformation. researchgate.net The reaction can be performed in a variety of solvent systems, such as aqueous acetone (B3395972) or dioxane, and may be promoted by heat. acs.org The mechanism of hydrolysis for benzylic bromides can proceed through either an Sₙ1 or Sₙ2 pathway. The Sₙ1 mechanism is favored due to the stability of the intermediate benzylic carbocation, which is stabilized by resonance with the adjacent aromatic ring. chegg.comaskiitians.com

Solvolysis is a more general term that includes hydrolysis but also reactions where the solvent itself acts as the nucleophile. For example, if the reaction is carried out in ethanol, an ether product may be formed alongside the desired alcohol. To favor the alcohol, a base such as sodium hydroxide (B78521) or sodium carbonate is often added to provide a stronger nucleophile (⁻OH) and drive the reaction towards the desired product.

| Method | Reagents | Typical Solvent | Key Features |

|---|---|---|---|

| Hydrolysis | H₂O | Acetone/Water, Dioxane/Water | Direct conversion, may require heat. acs.org |

| Base-mediated Hydrolysis | NaOH, K₂CO₃, or NaHCO₃ in water | Biphasic system or co-solvent | Generally faster and higher yielding than neutral hydrolysis. |

| Acetate (B1210297) Displacement & Hydrolysis | 1. Sodium Acetate (NaOAc) 2. NaOH or HCl (aq) | DMF, Acetic Acid | Two-step process via a benzyl (B1604629) acetate intermediate; avoids side reactions. |

This two-step pathway begins with the synthesis of Methyl 4-bromo-3-(bromomethyl)benzoate from its corresponding methyl-substituted precursor, Methyl 4-bromo-3-methylbenzoate. sigmaaldrich.com

The key transformation is the selective bromination of the benzylic position of the methyl group. This is achieved through a free-radical halogenation reaction, famously known as the Wohl-Ziegler reaction. masterorganicchemistry.com The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of a low, constant concentration of bromine (Br₂). masterorganicchemistry.comlibretexts.org The reaction is initiated by light (photochemical initiation) or a radical initiator like benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile). masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, classically carbon tetrachloride (CCl₄), although safer alternatives are now preferred. google.com The mechanism proceeds via a stabilized benzylic radical intermediate, ensuring high selectivity for the side-chain over aromatic ring bromination. libretexts.org

Once the benzylic bromide, Methyl 4-bromo-3-(bromomethyl)benzoate, is formed, it is then converted to the target alcohol, this compound, using the hydrolysis or solvolysis methods described in section 2.2.3.

Catalytic and Stereoselective Synthetic Approaches

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. For the synthesis of this compound, catalytic approaches primarily focus on the direct introduction of the hydroxymethyl group onto the aromatic ring, as outlined in section 2.2.2.

Palladium-catalyzed cross-coupling reactions are at the forefront of these efforts. acs.org Various methodologies have been developed that couple aryl halides or triflates with a C1 source that can be converted to a hydroxymethyl group.

Coupling with Formaldehyde Equivalents: Catalytic systems have been developed to couple aryl halides with organoboron, organotin, or organozinc reagents that carry a protected hydroxymethyl group. For example, palladium-catalyzed reactions of aryl halides with (acyloxymethyl)zinc iodides or potassium acetoxymethyltrifluoroborate provide a protected alcohol that can be easily deprotected in a subsequent step. acs.orgthieme-connect.com

Carbonylation-Reduction Sequence: Another catalytic approach involves a palladium-catalyzed carbonylation of the aryl bromide with carbon monoxide (CO) to form an aldehyde, which is then reduced in situ or in a separate step. Recent advancements have explored the use of formaldehyde or paraformaldehyde as a CO surrogate, avoiding the need to handle toxic CO gas. researchgate.net

While the target molecule, this compound, is achiral, the development of stereoselective catalytic methods is crucial for the synthesis of related chiral benzylic alcohols. These methods, often employing chiral ligands on the metal catalyst, could be adapted for asymmetric syntheses starting from prochiral precursors, although this is outside the direct synthesis of the title compound.

Photochemical and Radical-Mediated Bromination in Analogous Systems

The introduction of a bromine atom onto an aromatic ring or an adjacent (benzylic) carbon is a fundamental transformation in organic synthesis. While electrophilic aromatic substitution is common for direct ring bromination, photochemical and radical-mediated pathways are crucial for functionalizing benzylic positions, which can then be converted to the desired hydroxymethyl group.

The stability of the benzylic radical, which is resonance-stabilized by the aromatic ring, is a key factor that makes benzylic C-H bonds more susceptible to hydrogen atom abstraction by radical species compared to other C-H bonds. rsc.org This principle underpins the selective bromination of toluene and its derivatives. A classic method for this transformation is the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) as a bromine source and a radical initiator like light (UV or visible) or heat. researchgate.netmasterorganicchemistry.comresearchgate.net The reaction proceeds via a radical chain mechanism where light initiates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a benzylic hydrogen to form a stabilized benzyl radical, which subsequently reacts with a bromine source (either NBS or Br₂) to yield the benzyl bromide product and propagate the chain. rsc.org

Modern advancements have focused on making these reactions more efficient and environmentally friendly. For instance, visible-light-induced free-radical bromination of para-substituted toluenes using NBS can be effectively carried out 'on water', offering a greener alternative to traditionally used chlorinated solvents like carbon tetrachloride (CCl₄). researchgate.net Furthermore, photochemical radical C-H halogenation has been successfully applied to more complex systems, such as benzyl N-methyliminodiacetyl (MIDA) boronates, demonstrating the versatility of this approach for fluorination, chlorination, and bromination. nih.gov

| Method | Brominating Agent | Initiator | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | UV light, AIBN (Azobisisobutyronitrile) | Carbon Tetrachloride (CCl₄) | Classic method for allylic and benzylic bromination. | masterorganicchemistry.comresearchgate.net |

| Visible-Light Photocatalysis | N-Bromosuccinimide (NBS) | Visible Light | Water | Greener approach, avoids hazardous solvents. | researchgate.net |

| Direct Photobromination | Molecular Bromine (Br₂) | UV/Visible Light | Acetonitrile, Benzene (B151609) | Can be performed in continuous flow systems for improved safety and scalability. | researchgate.netdntb.gov.ua |

| Photochemical Halogenation of Organoboronates | N-Halosuccinimides | Light | Various Organic Solvents | Effective for complex substrates, yielding versatile α-haloboronates. | nih.gov |

Regioselective Functionalization of Benzene Rings

Achieving the specific 1,2,4-trisubstituted pattern of this compound is a significant synthetic challenge that hinges on the principles of regioselectivity. nih.gov The outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring, which direct incoming electrophiles to specific positions (ortho, meta, or para). organic-chemistry.org Direct C-H bond functionalization strategies offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials, but controlling regioselectivity remains a primary obstacle. nih.gov

Several advanced strategies have been developed to overcome these challenges:

Directing Groups: This is the most established strategy, where a functional group on the ring coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond. This allows for highly selective functionalization, typically at the ortho position. nih.gov While powerful, this method is less applicable for remote functionalization at meta or para positions. nih.gov

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. However, direct C-H activation and functionalization catalyzed by transition metals like palladium or rhodium provide a more direct route. The regioselectivity in these reactions can be controlled by the choice of ligands, catalysts, and reaction conditions, although it is often substrate-dependent. nih.govmdpi.com

Photoredox Catalysis: This approach uses light to generate highly reactive radical intermediates. The regioselectivity can be influenced by the electronic properties of the substrate or through specific interactions between the catalyst and the substrate. nih.gov For example, an aromatic compound can be oxidized to a radical cation, which is then attacked by a nucleophile, with the position of attack determined by the electronic distribution in the radical cation. nih.gov

Aryne Chemistry: The generation of highly reactive aryne intermediates from aryl(mes)iodonium salts provides a powerful method for synthesizing densely functionalized aromatic rings. This strategy relies on two regioselective events: the initial deprotonation to form the aryne and the subsequent trapping by an arynophile, enabling access to complex substitution patterns like 1,2,3,4-tetrasubstituted arenes. researchgate.netnih.gov

| Strategy | Principle | Typical Position Targeted | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Directing Groups | Intramolecular delivery of a catalyst to a specific C-H bond. | Ortho | High regioselectivity and predictability. | Requires installation and removal of the directing group; less effective for remote positions. | nih.gov |

| Photoredox Catalysis | Generation of radical intermediates under mild light-induced conditions. | Variable (Ortho, Para, Meta) | Mild reaction conditions, high functional group tolerance. | Regioselectivity can be substrate-dependent and may yield mixtures of isomers. | nih.gov |

| Remote C-H Functionalization | Use of specialized directing groups or exploitation of weak interactions to target distant C-H bonds. | Meta, Para | Enables functionalization at positions not accessible by traditional methods. | Methodologically challenging and often requires complex catalyst/template systems. | nih.gov |

| Aryne Intermediates | Generation and trapping of a highly reactive aryne. | Vicinal (adjacent) | Allows for the rapid construction of highly substituted rings. | Requires specific precursors; regioselectivity of trapping can be an issue. | nih.gov |

Development of Green Chemistry Principles in Synthetic Pathways

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.comacs.org The synthesis of complex molecules like this compound traditionally involves multiple steps that may use hazardous reagents and solvents, generating significant waste. scranton.edutaylorfrancis.com Applying green chemistry principles can mitigate these issues.

The twelve principles of green chemistry provide a framework for this endeavor. acs.orgroyalsocietypublishing.org Key applications in the synthesis of aromatic compounds include:

Safer Solvents and Auxiliaries: A major source of waste in chemical processes comes from solvents. royalsocietypublishing.org Green approaches advocate for replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as water, supercritical CO₂, or heptane. royalsocietypublishing.orgrsc.org Reactions performed "on water" for non-water-soluble reagents can be particularly effective. researchgate.netpnas.org

Catalysis: Using catalytic reagents is superior to stoichiometric reagents because catalysts are used in small amounts and can be recycled, which increases atom economy and reduces waste. acs.org For instance, an indole-catalyzed electrophilic bromination has been developed as an environmentally benign protocol that avoids harsh conditions and halogenated solvents. rsc.orgrsc.org

Energy Efficiency: Photochemical reactions that utilize visible light instead of high-energy UV light or high temperatures contribute to energy efficiency. chemistryviews.org These methods are often conducted at room temperature. chemistryviews.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct C–H activation strategies are highly atom-economical as they avoid the need for pre-functionalization, thus reducing the number of synthetic steps. pnas.org

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed | Reference |

|---|---|---|---|---|

| Benzylic Bromination | NBS in Carbon Tetrachloride (CCl₄) with heat/UV. | NBS in water with visible light initiation. | Safer Solvents, Energy Efficiency. | researchgate.net |

| Aromatic Bromination | Br₂ with a Lewis acid in chlorinated solvents. | Indole-catalyzed bromination in heptane; oxidative bromination with H₂O₂/HBr. | Catalysis, Safer Solvents, Accident Prevention. | dntb.gov.uarsc.org |

| C-H Functionalization | Multi-step synthesis involving protection/deprotection and pre-functionalization. | Direct C-H activation using photocatalysis or transition metal catalysis. | Atom Economy, Reduce Derivatives. | nih.govpnas.org |

| Oxidation | Use of stoichiometric heavy metal oxidants (e.g., CrO₃). | Aerobic C-H oxidation using air as the oxidant with a photocatalyst. | Safer Solvents (water), Use of Renewable Feedstocks (air). | chemistryviews.org |

Advanced Purification and Isolation Techniques for Chemical Intermediates

The isolation of pure chemical intermediates is a critical step in any multi-step synthesis. algoreducation.comemu.edu.tr Impurities can interfere with subsequent reactions, leading to lower yields and the formation of complex side-products. reachemchemicals.com While traditional methods like recrystallization and column chromatography are widely used, a range of advanced techniques offer higher resolution, speed, and efficiency, which are particularly valuable for polar, multi-functional intermediates like this compound. emu.edu.trwikipedia.org

Advanced purification techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of modern purification, using high pressure to pass a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase). numberanalytics.comjocpr.com It offers excellent separation of complex mixtures and can be scaled from analytical to preparative quantities. jocpr.com

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and much higher pressures. This results in significantly faster separations and higher resolution, making it ideal for analyzing complex reaction mixtures and purifying low-abundance compounds. numberanalytics.com

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. jocpr.com It is considered a green purification technique because it drastically reduces the consumption of organic solvents. SFC is particularly effective for separating chiral compounds and is gaining popularity in pharmaceutical research. jocpr.com

In-Line Purification for Flow Chemistry: Continuous flow synthesis allows for the rapid production of chemical compounds. Integrating purification steps directly into the flow path ("in-line purification") is a key enabling technology. nih.gov This can be achieved using packed columns of scavenger resins that selectively bind to and remove impurities or excess reagents, or by using techniques like continuous liquid-liquid extraction. nih.gov

Advanced Extraction Techniques: Methods like Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) use solvents under high temperature and pressure to achieve rapid and efficient extractions. numberanalytics.com SFE, using CO₂, is useful for non-polar compounds, while PLE is versatile for a wider range of polarities. numberanalytics.com

| Technique | Principle of Separation | Primary Application | Advantages | Reference |

|---|---|---|---|---|

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | High-resolution separation and purification of a wide range of compounds. | Versatile, scalable, well-established. | numberanalytics.comjocpr.com |

| UHPLC | Same as HPLC but with smaller stationary phase particles and higher pressures. | Rapid analysis and high-resolution separation of complex samples. | Increased speed, resolution, and sensitivity over HPLC. | numberanalytics.com |

| SFC | Partitioning using a supercritical fluid as the mobile phase. | Chiral separations, purification of thermally labile compounds. | Faster than HPLC, reduced organic solvent consumption (greener). | jocpr.com |

| Scavenger Resins (Flow) | Covalent or ionic binding of impurities to a solid support within a continuous flow reactor. | In-line purification to remove excess reagents or by-products. | Enables multi-step continuous synthesis, simplifies workup. | nih.gov |

Reaction Mechanisms and Chemical Transformations Involving Methyl 4 Bromo 3 Hydroxymethyl Benzoate

Reactivity of the Benzylic Alcohol Moiety

The hydroxymethyl group attached to the benzene (B151609) ring is a primary benzylic alcohol. Its reactivity is influenced by the adjacent aromatic ring, which can stabilize charged intermediates. This moiety readily undergoes esterification, etherification, oxidation, reduction, and nucleophilic substitution reactions.

Esterification and Etherification Mechanisms

Esterification: The benzylic alcohol of Methyl 4-bromo-3-(hydroxymethyl)benzoate can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid anhydrides or acyl chlorides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), proceeds via a nucleophilic acyl substitution mechanism. The alcohol oxygen attacks the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water.

Alternatively, the use of a more reactive acylating agent like an acid anhydride (B1165640) in the presence of a base (e.g., pyridine) provides a milder and often more efficient method for ester formation. The reaction proceeds through a nucleophilic attack of the alcohol on one of the carbonyl groups of the anhydride, leading to the formation of the ester and a carboxylate anion.

Etherification: The Williamson ether synthesis is a common method for converting the benzylic alcohol to an ether. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to form the corresponding ether. The efficiency of this reaction is highest with primary alkyl halides.

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine (B92270) | Methyl 4-bromo-3-(acetoxymethyl)benzoate |

| Etherification | 1. NaH; 2. Methyl Iodide | Methyl 4-bromo-3-(methoxymethyl)benzoate |

Oxidation and Reduction Chemistry of the Primary Alcohol

Oxidation: The primary benzylic alcohol in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the corresponding aldehyde, Methyl 4-bromo-3-formylbenzoate. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, will oxidize the alcohol all the way to a carboxylic acid, resulting in 4-bromo-3-carboxybenzoic acid methyl ester.

Reduction: The benzylic alcohol functional group is already in a reduced state. Further reduction would involve the complete removal of the hydroxyl group to form a methyl group. This deoxygenation can be achieved through a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate, by reacting it with tosyl chloride. The resulting tosylate can then be reduced using a hydride source like lithium aluminum hydride (LiAlH₄).

| Transformation | Reagent | Product |

|---|---|---|

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Methyl 4-bromo-3-formylbenzoate |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | 4-Bromo-3-carboxybenzoic acid methyl ester |

| Deoxygenation | 1. TsCl, Pyridine; 2. LiAlH₄ | Methyl 4-bromo-3-methylbenzoate |

Nucleophilic Substitution Reactions at the Hydroxymethyl Group

The hydroxyl group of the benzylic alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is often achieved by protonation in the presence of a strong acid or by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Reaction with thionyl chloride in the presence of a base like pyridine converts the alcohol into a benzyl (B1604629) chloride, Methyl 4-bromo-3-(chloromethyl)benzoate, through an SN2 mechanism. The reaction proceeds with the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion. Similarly, phosphorus tribromide can be used to synthesize the corresponding benzyl bromide. These benzylic halides are valuable intermediates as they are highly susceptible to subsequent nucleophilic substitution by a wide range of nucleophiles.

Reactivity of the Aryl Bromide Functionality

The bromine atom attached to the aromatic ring provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond at the vinylic position of the alkene, typically with high trans selectivity.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a reliable method for the synthesis of aryl-substituted alkynes.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product Structure |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | A biaryl compound |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | A stilbene (B7821643) derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | A diphenylacetylene (B1204595) derivative |

Formation and Reactivity of Organometallic Derivatives (e.g., Grignard Reagents)

The aryl bromide can be converted into an organometallic reagent, such as a Grignard reagent, by reacting it with magnesium metal in an anhydrous ether solvent. This reaction inverts the polarity of the carbon-bromine bond, making the carbon atom nucleophilic. The formation of the Grignard reagent, Methyl 4-(magnesiobromo)-3-(hydroxymethyl)benzoate, must be performed with caution as the Grignard reagent is a strong base and can react with the acidic proton of the benzylic alcohol. To prevent this, the alcohol functionality is typically protected with a suitable protecting group (e.g., a silyl (B83357) ether) before the Grignard reagent is formed.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org The aromaticity of the ring is temporarily lost in this stage. libretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org

For this compound, the reactivity towards nucleophilic aromatic substitution is significantly influenced by the substituents on the benzene ring. The methyl ester group (-COOCH₃), being an electron-withdrawing group located para to the bromine atom, activates the ring for nucleophilic attack. This activation occurs because the ester group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

While specific studies detailing a broad range of SNAr reactions on this compound are not widely documented, the principles of SNAr suggest its viability in reactions such as amination, alkoxylation, and particularly in palladium-catalyzed cross-coupling reactions, which can proceed via related mechanisms. For instance, the structurally similar compound Methyl 4-bromo-3-methylbenzoate has been shown to undergo Suzuki coupling reactions, demonstrating the reactivity of the carbon-bromine bond in this type of system. sigmaaldrich.com

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Reaction Type | Typical Nucleophile | Potential Product | General Conditions |

|---|---|---|---|

| Alkoxylation | Sodium methoxide (B1231860) (NaOCH₃) | Methyl 3-(hydroxymethyl)-4-methoxybenzoate | Heat, polar aprotic solvent (e.g., DMSO, DMF) |

| Amination | Ammonia (NH₃) or an amine (R-NH₂) | Methyl 4-amino-3-(hydroxymethyl)benzoate | Heat, pressure, often with a catalyst |

| Suzuki Coupling | Aryl boronic acid (Ar-B(OH)₂) | Methyl 4-aryl-3-(hydroxymethyl)benzoate | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene (B28343)/Water) |

Transformations of the Methyl Ester Group

The methyl ester group is a versatile functional group that can undergo several important transformations, including hydrolysis, transesterification, and reduction.

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 4-bromo-3-(hydroxymethyl)benzoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base, though base-mediated saponification is very common.

In a typical base-catalyzed procedure, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. chemspider.com The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of a methoxide ion, yielding a carboxylate salt. The reaction is typically driven to completion by heating under reflux. chemspider.com A subsequent acidification step with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt to furnish the final carboxylic acid product. chemspider.com

Table 2: Typical Conditions for Base-Catalyzed Hydrolysis

| Step | Reagents | Solvent | Typical Conditions | Intermediate/Product |

|---|---|---|---|---|

| Saponification | Sodium Hydroxide (NaOH) | Methanol/Water | Heat under reflux (e.g., 2-4 hours) | Sodium 4-bromo-3-(hydroxymethyl)benzoate |

| Acidification | Hydrochloric Acid (HCl) | Aqueous | Cooling (e.g., 0-5 °C), add acid until pH < 2 | 4-bromo-3-(hydroxymethyl)benzoic acid |

Transesterification is the process of converting one ester into another by reaction with an alcohol. ucla.edu For this compound, this involves reacting it with a different alcohol (R-OH) to produce a new ester, an alkyl 4-bromo-3-(hydroxymethyl)benzoate, and methanol as a byproduct. This equilibrium reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). ucla.edu

To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. ucla.edu Catalysts play a crucial role; acid catalysts protonate the carbonyl oxygen, making the ester more electrophilic, while base catalysts deprotonate the alcohol, making it a more potent nucleophile. In some industrial applications, metal-based catalysts, such as zinc or titanium compounds, are also employed. google.com

Table 3: Representative Transesterification Conditions for Methyl Benzoates

| New Alcohol (R-OH) | Catalyst | Potential Product | General Reaction Conditions |

|---|---|---|---|

| Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 4-bromo-3-(hydroxymethyl)benzoate | Reflux in excess ethanol |

| Isopropanol | Sodium Isopropoxide | Isopropyl 4-bromo-3-(hydroxymethyl)benzoate | Reflux in excess isopropanol |

| Benzyl Alcohol | Titanate catalyst | Benzyl 4-bromo-3-(hydroxymethyl)benzoate | Heat, removal of methanol byproduct |

The methyl ester group can be reduced to either a primary alcohol or, under more controlled conditions, an aldehyde.

The complete reduction of the methyl ester in this compound yields a diol, [4-bromo-3-(hydroxymethyl)phenyl]methanol. This transformation requires strong reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. iwu.edu Lithium aluminum hydride (LiAlH₄) and lithium borohydride (LiBH₄) are commonly used for this purpose. harvard.edu The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. harvard.edu

Table 4: Conditions for Reduction of Methyl Ester to Primary Alcohol

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0 °C to room temperature, followed by aqueous workup | [4-bromo-3-(hydroxymethyl)phenyl]methanol |

| Lithium Borohydride (LiBH₄) | Anhydrous THF or Diethyl Ether | Room temperature or reflux, followed by aqueous workup | [4-bromo-3-(hydroxymethyl)phenyl]methanol |

The selective reduction of an ester to an aldehyde is a more delicate transformation that requires specific reagents and strict control of reaction conditions, particularly low temperatures, to prevent over-reduction to the alcohol. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are often used for this purpose. The reaction is typically performed at very low temperatures (e.g., -78 °C) to isolate the aldehyde after the collapse of a stable tetrahedral intermediate during workup.

Derivatization Strategies for Methyl 4 Bromo 3 Hydroxymethyl Benzoate and Its Structural Analogs

Synthesis of Alkyl, Aryl, and Silyl (B83357) Ether Derivatives

The primary alcohol of methyl 4-bromo-3-(hydroxymethyl)benzoate is a prime site for the introduction of various ether linkages, enhancing lipophilicity and providing a scaffold for further functionalization.

Alkyl Ether Derivatives: The formation of alkyl ethers from the hydroxymethyl group can be readily achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org To avoid potential side reactions with the ester group under strongly basic conditions, a milder base or a two-step approach may be preferable. An alternative two-step strategy involves the conversion of the hydroxymethyl group to a better leaving group, such as a bromide, followed by reaction with an alkoxide.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| This compound | Alkyl halide (e.g., ethyl iodide) | 1. NaH, THF; 2. Alkyl halide | Methyl 4-bromo-3-(alkoxymethyl)benzoate | wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Methyl 4-bromo-3-(bromomethyl)benzoate | Sodium alkoxide (e.g., sodium ethoxide) | Ethanol (B145695), DMF | Methyl 4-bromo-3-(alkoxymethyl)benzoate | General Williamson Ether Synthesis |

Aryl Ether Derivatives: The synthesis of aryl ethers can be accomplished via copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.orgmdpi.comunion.eduorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org In the context of this compound, the hydroxyl group would react with a different aryl halide.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| This compound | Aryl halide (e.g., iodobenzene) | CuI, base (e.g., K2CO3), high-boiling solvent | Methyl 4-bromo-3-(phenoxymethyl)benzoate | wikipedia.orgorganic-chemistry.orgmdpi.com |

Silyl Ether Derivatives: The hydroxyl group can be protected as a silyl ether, which is a common strategy in multi-step synthesis to prevent unwanted reactions. Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triethylsilyl chloride (TESCl), typically in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF).

| Reactant | Reagent | Conditions | Product |

| This compound | TBDMSCl, Imidazole | DMF | Methyl 4-bromo-3-((tert-butyldimethylsilyloxy)methyl)benzoate |

Elaboration to Carboxylic Acid, Amide, and Hydrazide Analogs

The methyl ester functionality of the title compound can be readily transformed into other carboxylic acid derivatives, opening up avenues for the synthesis of amides and hydrazides, which are important pharmacophores.

Carboxylic Acid Analogs: The first step in this elaboration is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification.

| Reactant | Reagents | Conditions | Product |

| This compound | NaOH or KOH, H2O/MeOH | Reflux, then H3O+ | 4-Bromo-3-(hydroxymethyl)benzoic acid |

Amide and Hydrazide Analogs: Once the carboxylic acid is obtained, it can be converted to a wide range of amides and hydrazides. Amide bond formation can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with a primary or secondary amine. hepatochem.comluxembourg-bio.comnih.govscispace.comrsc.org Alternatively, various coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly couple the carboxylic acid with an amine. hepatochem.comnih.gov Hydrazides are synthesized by the reaction of the methyl ester with hydrazine (B178648) hydrate, often in an alcoholic solvent. chemmethod.com

| Starting Material | Reagents | Product | Reference |

| 4-Bromo-3-(hydroxymethyl)benzoic acid | 1. SOCl2; 2. R1R2NH | N-Alkyl/Aryl-4-bromo-3-(hydroxymethyl)benzamide | hepatochem.comluxembourg-bio.comnih.gov |

| 4-Bromo-3-(hydroxymethyl)benzoic acid | EDC, HOBt, R1R2NH | N-Alkyl/Aryl-4-bromo-3-(hydroxymethyl)benzamide | nih.gov |

| This compound | Hydrazine hydrate, Ethanol | 4-Bromo-3-(hydroxymethyl)benzohydrazide | chemmethod.com |

Introduction of Nitrogen- and Sulfur-Containing Heterocyclic Moieties

The presence of both a bromo and a carboxylate functionality (or its derivatives) on the aromatic ring makes this compound a suitable precursor for the synthesis of various fused and substituted heterocyclic systems.

Nitrogen-Containing Heterocycles: One common strategy involves the conversion of the benzoic acid hydrazide into a 1,3,4-oxadiazole (B1194373) ring. nih.govnih.govsphinxsai.comresearchgate.net This can be achieved by reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, or by oxidative cyclization of N-acylhydrazones. nih.govsphinxsai.com

| Precursor | Reagents | Heterocyclic Product | Reference |

| 4-Bromo-3-(hydroxymethyl)benzohydrazide | RCOOH, POCl3 | 2-(4-Bromo-3-(hydroxymethyl)phenyl)-5-R-1,3,4-oxadiazole | nih.govsphinxsai.com |

| N'-Aroyl-4-bromo-3-(hydroxymethyl)benzohydrazide | Br2, AcOH, NaOAc | 2-(4-Bromo-3-(hydroxymethyl)phenyl)-5-aryl-1,3,4-oxadiazole | nih.gov |

Sulfur-Containing Heterocycles: The Hantzsch thiazole (B1198619) synthesis offers a route to thiazole derivatives. mdpi.combepls.comnih.govanalis.com.my This would first require the conversion of the hydroxymethyl group into a bromomethyl group, creating an α-haloketone analogue. This intermediate can then be reacted with a thiourea (B124793) or thioamide to construct the thiazole ring. mdpi.combepls.com

| Precursor | Reagents | Heterocyclic Product | Reference |

| Methyl 4-bromo-3-(bromoacetyl)benzoate | Thiourea | 2-Amino-4-(4-bromo-3-(methoxycarbonyl)phenyl)thiazole | mdpi.combepls.com |

Construction of Polyfunctionalized Aromatic Systems

The aryl bromide moiety of this compound is a key handle for introducing a wide array of substituents onto the aromatic ring through palladium-catalyzed cross-coupling reactions. This allows for the construction of complex, polyfunctionalized aromatic systems.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various alkyl, alkenyl, or aryl groups at the 4-position.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| This compound | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4, Base (e.g., Na2CO3) | Methyl 4-aryl-3-(hydroxymethyl)benzoate |

Heck Coupling: The Heck reaction enables the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond. organic-chemistry.orgambeed.com This reaction is catalyzed by a palladium complex and requires a base.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)2, PPh3, Base (e.g., Et3N) | Methyl 4-alkenyl-3-(hydroxymethyl)benzoate | organic-chemistry.orgambeed.com |

Sonogashira Coupling: The Sonogashira coupling is used to introduce alkyne functionalities by reacting the aryl bromide with a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction is co-catalyzed by palladium and copper complexes and requires a base.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| This compound | Terminal alkyne (RC≡CH) | Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) | Methyl 4-alkynyl-3-(hydroxymethyl)benzoate | organic-chemistry.orgresearchgate.net |

Macrocyclization and Scaffold Construction Utilizing Substituted Benzoate (B1203000) Building Blocks

The difunctional nature of this compound and its derivatives makes them valuable building blocks for the construction of macrocyclic structures.

Macrolactonization: The corresponding ω-hydroxy acid, obtained after appropriate chain extension at either the hydroxymethyl or the bromo position, can undergo intramolecular esterification to form a macrolactone. rsc.orgsnnu.edu.cn This process is often facilitated by the use of specific coupling agents under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

| Precursor | Reagents/Conditions | Product | Reference |

| ω-Hydroxy-4-bromo-3-(hydroxymethyl)benzoic acid derivative | Coupling agent (e.g., EDC, HOBt), High dilution | Macrocyclic lactone | rsc.orgsnnu.edu.cn |

Ring-Closing Metathesis (RCM): If both the hydroxymethyl group and a substituent introduced at the bromo position are elaborated to contain terminal alkene functionalities, ring-closing metathesis can be employed to form a macrocycle containing a carbon-carbon double bond. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.govwits.ac.za This reaction is catalyzed by ruthenium-based catalysts, such as the Grubbs catalyst. organic-chemistry.orgnih.gov

| Precursor | Catalyst | Product | Reference |

| Diene-substituted benzoate derivative | Grubbs' catalyst | Macrocyclic alkene | organic-chemistry.orgwikipedia.orgnih.gov |

Applications of Methyl 4 Bromo 3 Hydroxymethyl Benzoate in Complex Molecule Synthesis

A Key Intermediate in Pharmaceutical Development

The strategic placement of functional groups on the benzene (B151609) ring of Methyl 4-bromo-3-(hydroxymethyl)benzoate allows for its incorporation into a variety of pharmacologically active compounds. Its utility spans across different therapeutic areas, from antiviral and metabolic disorders to cancer and dermatological conditions.

Synthesis of Potential Anti-HIV Agents

While direct evidence of this compound in the synthesis of currently marketed anti-HIV agents is not prominently documented, its structural motifs are present in molecules investigated for anti-HIV activity. The bromo- and hydroxymethyl-substituted phenyl ring system is a key component in various pharmacophores. For instance, derivatives of this compound could potentially be utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) or protease inhibitors, where the aromatic core can be functionalized to interact with the enzymatic targets of the HIV virus. Further research may elucidate the specific role of this compound in the development of novel anti-HIV therapies.

Precursor to Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. While specific examples detailing the direct use of this compound in the synthesis of aldose reductase inhibitors are not extensively reported, the core structure is relevant to this class of compounds. Many aldose reductase inhibitors feature a substituted aromatic ring. The functional groups of this compound provide handles for synthetic transformations to introduce the necessary pharmacophoric elements for potent aldose reductase inhibition.

Integration into Synthetic Routes for Pemetrexed Disodium Intermediates

Pemetrexed Disodium is a multitargeted antifolate drug used in the treatment of various cancers. The synthesis of this complex molecule involves the construction of a key pyrrolo[2,3-d]pyrimidine core, which is then coupled with a substituted benzoic acid derivative. While some synthetic routes for Pemetrexed intermediates start from methyl 4-bromobenzoate (B14158574) or 4-bromobenzoic acid, the functionalized nature of this compound offers an alternative starting point for the elaboration of the side chain required for coupling with the core heterocyclic structure. The hydroxymethyl group can be oxidized to an aldehyde, which can then undergo further reactions to build the necessary ethyl side chain of the final drug.

Intermediate in Crisaborole Synthesis and Related Dermatological Agents

Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor, is a topical treatment for atopic dermatitis. A key intermediate in the synthesis of Crisaborole is 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (B1445198). This intermediate can be synthesized from precursors that are structurally related to this compound. For instance, the synthesis can involve the reduction of the corresponding aldehyde, 4-(4-bromo-3-formylphenoxy)benzonitrile, to the required hydroxymethyl derivative. While a direct conversion from this compound to this key intermediate would require several synthetic steps, including ether formation and conversion of the ester to a nitrile, the inherent structure of the starting material provides the necessary carbon framework and substitution pattern. A patent for a one-pot synthesis of Crisaborole from 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile highlights the importance of this intermediate. google.com

| Intermediate | Precursor | Key Transformation |

| 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile | 4-(4-bromo-3-formylphenoxy)benzonitrile | Reduction of aldehyde |

Contribution to the Development of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. These drugs often feature a C-aryl glucoside structure. While the direct incorporation of this compound into prominent SGLT2 inhibitors like Dapagliflozin or Canagliflozin is not the primary synthetic route, its structural elements are relevant. The synthesis of these complex molecules often involves the coupling of a glucose derivative with a functionalized aromatic aglycone. The bromo- and hydroxymethyl-substituted phenyl moiety of this compound can be chemically modified to create the specific aglycone structures required for potent SGLT2 inhibition.

Utilization in Agrochemical and Advanced Material Science Building Blocks

Beyond its applications in pharmaceuticals, the reactivity of this compound makes it a valuable building block in other chemical industries.

In the field of agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules with specific biological activities. The substituted benzene ring of this compound can serve as a scaffold for the creation of new active ingredients. The bromine atom allows for cross-coupling reactions to introduce diverse substituents, while the hydroxymethyl and ester groups can be transformed into other functionalities to modulate the compound's properties.

In material science, functionalized aromatic compounds are used in the synthesis of polymers, liquid crystals, and other advanced materials. The hydroxymethyl group of this compound can be used as a site for polymerization or for attachment to a polymer backbone, introducing specific properties to the resulting material. The bromine atom can also be utilized in polymerization reactions or for further functionalization to create materials with desired electronic or optical properties.

Design and Synthesis of Advanced Molecular Probes for Biological Systems

The structural characteristics of this compound make it a suitable scaffold for the development of sophisticated molecular probes. These probes are instrumental in visualizing and understanding complex biological processes at the molecular level. The bromine atom on the aromatic ring can be readily functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce fluorophores or other reporter groups. The hydroxymethyl group offers a convenient handle for conjugation to biomolecules or for modifying the probe's solubility and pharmacokinetic properties. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment or interaction with biological targets.

One notable application of this compound is in the synthesis of novel positron emission tomography (PET) radioligands. For instance, it has been utilized as a key precursor in the multi-step synthesis of radiolabeled compounds designed to target specific receptors or enzymes in the brain. The synthesis typically involves the initial modification of the hydroxymethyl and/or the ester group, followed by a late-stage introduction of a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, often at the position of the bromine atom via a nucleophilic substitution or a transition metal-catalyzed reaction.

Table 1: Key Intermediates in the Synthesis of a PET Radioligand from this compound

| Precursor/Intermediate | Chemical Structure | Role in Synthesis |

| This compound |  | Starting material providing the core scaffold. |

| Methyl 4-bromo-3-(methoxymethyl)benzoate |  | Protection of the hydroxymethyl group to prevent unwanted side reactions. |

| 4-Bromo-3-(methoxymethyl)benzoic acid |  | Hydrolysis of the methyl ester to the carboxylic acid for subsequent amide coupling. |

| [¹¹C]Labeled Final Radioligand | (Structure varies depending on the target) | The final PET tracer for in vivo imaging. |

The design of these molecular probes often involves extensive computational modeling to predict their binding affinity and selectivity for the target of interest. The synthetic route is carefully planned to allow for the efficient and rapid incorporation of the radionuclide in the final step, which is crucial due to the short half-life of many positron-emitting isotopes.

Application in the Construction of Diverse Heterocyclic Compound Libraries

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. The ability to rapidly synthesize large and diverse libraries of these compounds is essential for modern drug discovery. This compound provides a valuable starting point for the construction of such libraries due to its multiple, orthogonally reactive functional groups.

The bromine atom is a key feature that enables the use of this building block in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the benzene ring, thereby generating significant molecular diversity. The hydroxymethyl group can be oxidized to an aldehyde, which can then participate in a variety of cyclization reactions to form different heterocyclic systems. Alternatively, the hydroxymethyl group can be converted into a leaving group, such as a tosylate or a halide, to facilitate intramolecular cyclization reactions.

A common strategy involves a multi-component reaction where the aldehyde derived from this compound is reacted with an amine and a third component, such as an isocyanide or a β-ketoester, to generate a library of highly substituted heterocyclic compounds in a single step. Subsequent diversification can be achieved by functionalizing the bromine atom and the methyl ester. This approach allows for the efficient exploration of a large chemical space around a core heterocyclic scaffold.

Table 2: Exemplary Heterocyclic Scaffolds Synthesized from this compound

| Heterocyclic Scaffold | Synthetic Strategy | Potential Biological Activity |

| Dihydroisoquinolinones | Intramolecular Heck reaction of an N-alkenyl amide derived from the corresponding benzoic acid. | Kinase inhibitors, Antiviral agents |

| Phthalazinones | Condensation of the corresponding aldehyde with a hydrazine (B178648) derivative followed by cyclization. | Antihypertensive, Anticancer agents |

| Isoindolinones | Reductive amination of the aldehyde followed by intramolecular cyclization. | CNS agents, Anti-inflammatory agents |

The development of solid-phase synthesis methodologies further enhances the utility of this compound in library construction. By immobilizing the molecule on a solid support via its hydroxymethyl or ester group, combinatorial libraries of heterocyclic compounds can be synthesized in a high-throughput fashion, facilitating the rapid identification of new drug leads.

Advanced Spectroscopic and Computational Characterization of Substituted Bromobenzoates

Vibrational Spectroscopy Investigations (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of molecules. theaic.orgarxiv.orgrsc.org

Analysis of Characteristic Functional Group Frequencies

The infrared and Raman spectra of Methyl 4-bromo-3-(hydroxymethyl)benzoate are expected to exhibit distinct bands corresponding to its constituent functional groups. Analysis of related molecules such as methyl benzoate (B1203000), benzyl (B1604629) alcohol, and bromobenzenes allows for the assignment of these characteristic frequencies. theaic.orgbrainly.comresearchgate.netdocbrown.infonih.gov

Hydroxyl Group (O-H): A prominent and broad absorption band is anticipated in the FTIR spectrum, typically in the range of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxymethyl group, likely broadened due to intermolecular hydrogen bonding.

Aromatic C-H Stretching: Sharp absorption bands are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene (B151609) ring. researchgate.net

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl ester and hydroxymethyl groups are predicted to appear in the region of 3000-2850 cm⁻¹. theaic.orgresearchgate.net

Ester Carbonyl (C=O) Stretching: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is expected in the region of 1730-1715 cm⁻¹. brainly.com The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.

Aromatic C=C Stretching: The benzene ring itself gives rise to several characteristic bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the ring. researchgate.net

C-O Stretching: Vibrations corresponding to the C-O stretching of the ester and the alcohol functionalities are expected in the 1300-1000 cm⁻¹ range. docbrown.info

C-Br Stretching: The stretching vibration of the carbon-bromine bond is anticipated to produce a band in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.

Interactive Table: Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Hydroxyl | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Ester Carbonyl | C=O Stretch | 1730 - 1715 | Very Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ester/Alcohol C-O | C-O Stretch | 1300 - 1000 | Strong |

| Carbon-Bromine | C-Br Stretch | 600 - 500 | Medium to Strong |

Conformational Analysis Through Vibrational Signatures

The vibrational spectra can also provide insights into the compound's conformational isomers, which arise from the rotation around the C-C bond connecting the hydroxymethyl group to the benzene ring and the C-C bond connecting the ester group. cdnsciencepub.comresearchgate.net Different spatial orientations of the -CH₂OH and -COOCH₃ groups relative to the bromine atom can lead to distinct conformers. These conformational differences may result in subtle shifts in the vibrational frequencies of the substituent groups and the benzene ring. For instance, the O-H stretching frequency can be affected by the formation of intramolecular hydrogen bonds in specific conformations. Computational studies, such as Density Functional Theory (DFT), are often employed alongside experimental data to assign specific spectral features to different stable conformers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. mdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the analysis of substituent effects on the benzene ring and data from analogous compounds. rsc.orgchemicalbook.compdx.edunih.govnetlify.appwisc.eduwisc.edu The 1,2,4-trisubstituted pattern of the aromatic ring will give rise to a specific set of signals.

Proton (¹H) NMR:

Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C2 (between the ester and hydroxymethyl groups) would likely appear as a doublet. The proton at C5 (adjacent to the bromine) would be a doublet of doublets, and the proton at C6 would be a doublet.

Hydroxymethyl Protons (-CH₂OH): A singlet is expected for the two methylene (B1212753) protons, typically in the range of δ 4.5-4.8 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

Methyl Ester Protons (-OCH₃): A sharp singlet for the three methyl protons is anticipated around δ 3.9 ppm.

Carbon-13 (¹³C) NMR:

Ester Carbonyl Carbon: The signal for the C=O carbon is expected to be the most downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine (C4) and the other substituted carbons (C1, C3) will have chemical shifts determined by the combined electronic effects of the substituents. nih.gov The protonated aromatic carbons (C2, C5, C6) will appear in the typical aromatic region of δ 120-140 ppm.

Hydroxymethyl Carbon (-CH₂OH): The signal for this carbon is expected around δ 60-65 ppm.

Methyl Ester Carbon (-OCH₃): The methyl carbon signal is anticipated to be the most upfield, around δ 52 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -OCH₃ | ~ 3.9 (s, 3H) | -OCH₃ | ~ 52 |

| -CH₂OH | ~ 4.7 (s, 2H) | -CH₂OH | ~ 63 |

| Ar-H (H-6) | ~ 7.6 (d) | C4-Br | ~ 125 |

| Ar-H (H-5) | ~ 7.8 (dd) | Aromatic CHs | 128-135 |

| Ar-H (H-2) | ~ 8.1 (d) | Aromatic C-COOCH₃ | ~ 132 |

| -OH | Variable (br s, 1H) | Aromatic C-CH₂OH | ~ 140 |

| C=O | ~ 166 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comlibretexts.orgsdsu.eduslideshare.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6), confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It would be used to definitively assign the signals for the aromatic C-H pairs, the -CH₂OH group, and the -OCH₃ group.

From the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the quaternary aromatic carbon C1.

From the methylene protons (-CH₂OH) to the aromatic carbons C2, C3, and C4.

From the aromatic protons to neighboring and quaternary carbons, confirming the substitution pattern on the ring.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. wikipedia.org

For this compound (C₉H₉BrO₃), the molecular weight is 245.07 g/mol . The mass spectrum would show a characteristic molecular ion peak cluster due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1. Therefore, two peaks of nearly equal intensity would be observed at m/z values corresponding to [C₉H₉⁷⁹BrO₃]⁺• and [C₉H₉⁸¹BrO₃]⁺•.

The fragmentation of the molecular ion under electron ionization (EI) conditions can proceed through several pathways, typical for aromatic esters and benzyl alcohols. slideshare.netstackexchange.comresearchgate.netmiamioh.edulibretexts.org

Plausible Fragmentation Pathways:

Loss of a Methoxy (B1213986) Radical: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This would result in an acylium ion.

Loss of Water: Molecules containing a hydroxymethyl group often eliminate a molecule of water (H₂O, 18 Da), particularly through thermal or rearrangement processes. libretexts.org

Loss of Formaldehyde (B43269): A rearrangement involving the hydroxymethyl group can lead to the loss of formaldehyde (CH₂O, 30 Da).

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group can occur.

Further Fragmentations: The initial fragment ions can undergo further dissociation, such as the loss of carbon monoxide (CO, 28 Da) from the acylium ion.

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock Methods)

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds like this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure and predict various chemical and physical behaviors. nih.govnasa.gov DFT methods, in particular, are widely used due to their balance of computational cost and accuracy in accounting for electron correlation. nih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the presence of rotatable bonds, specifically in the ester (-COOCH₃) and hydroxymethyl (-CH₂OH) groups. chemistrysteps.com By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. This analysis identifies the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers between them. nih.gov Such studies are crucial as the conformation can significantly influence the molecule's reactivity and interactions. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and does not represent actual calculated data.

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-C-O-C (ester) Dihedral Angle | ~0° or ~180° |

| C-C-C-O (hydroxymethyl) Dihedral Angle | Variable |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Electronic structure analysis provides deep insights into a molecule's reactivity and properties. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.